[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
This compound features a 1,4-benzothiazine ring system substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a 4-methylphenyl methanone moiety at position 2.
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-7-9-16(10-8-15)23(26)22-14-25(17-11-12-20(29-2)18(24)13-17)19-5-3-4-6-21(19)30(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNPCLGMBEFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone , known by its CAS number 1114652-95-7, is a benzothiazine derivative that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial and cytotoxic properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazine core with various functional groups that may influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 439.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClNO4S |
| Molecular Weight | 439.9 g/mol |
| CAS Number | 1114652-95-7 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the chloro and methoxy substituents may enhance the compound's ability to interact with microbial enzymes or receptors, leading to inhibition of microbial growth.
Mechanism of Action:
The antimicrobial activity is hypothesized to result from interference with cellular processes such as cell wall synthesis or metabolic pathways essential for microbial survival.
Cytotoxic Effects
Preliminary studies suggest that this compound may also possess cytotoxic properties against various cancer cell lines. For instance, derivatives of benzothiazine have shown selective cytotoxicity towards melanoma cells, indicating potential applications in cancer therapy .
Case Study:
In a recent study, a related benzothiazine derivative demonstrated a selective cytotoxic effect on human melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin production. Such findings suggest that the compound could serve as a candidate for further investigation in melanoma treatment .
Research Findings
Several studies have focused on the biological activity of benzothiazine derivatives:
- Antioxidant Activity: The compound exhibits antioxidant properties, crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer.
- Cytotoxicity Studies: In vitro tests have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective chemotherapeutic agents .
- Microbial Interactions: The compound's structural characteristics allow it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial therapies.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazine Core
Key analogs and their substituent variations are summarized below:
| Compound Name | R₁ (Position 4) | R₂ (Methanone Substituent) | Key Properties |
|---|---|---|---|
| Target Compound | 3-chloro-4-methoxyphenyl | 4-methylphenyl | Sulfone group enhances stability; methoxy and methyl groups modulate polarity |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-dichlorophenyl | 4-methoxyphenyl | Increased halogenation may improve receptor binding; methoxy enhances polarity |
| 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl (3,4-dimethoxyphenyl)methanone | 3-chloro-4-methylphenyl | 3,4-dimethoxyphenyl | Methyl and dimethoxy groups increase lipophilicity; potential CNS activity |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | Benzothiazole-methoxy | 4-chlorophenyl | C–H···N/O/π interactions stabilize crystal lattice; antimicrobial activity |
Key Observations :
- Halogenation : Chlorine atoms (e.g., 3-chloro, 3,5-dichloro) improve electrophilicity and binding to hydrophobic enzyme pockets .
- Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bonding capacity, while methyl groups enhance lipophilicity .
- Sulfone Group : The 1,1-dioxido moiety in benzothiazine derivatives strengthens intermolecular interactions, as seen in crystallographic studies .
Crystallographic and Stability Comparisons
- Crystal Packing: Benzothiazole derivatives exhibit stabilizing interactions (C–H···N/O/π), as seen in {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (dimeric units via C–H···N bonds) .
- Dihedral Angles : Substituted benzothiazines show variable ring alignments (e.g., 0.94–70.65° dihedrals in ), influencing molecular rigidity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
